ethyl 4,4-difluoro-3-oxobutanoate
Description
Significance of Fluorinated β-Keto Esters in Organic Chemistry
Fluorinated β-keto esters are a class of organic compounds that have gained considerable attention in synthetic chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. chemimpex.com
β-Keto esters, in general, are highly versatile synthetic intermediates due to the presence of two reactive functional groups and an active methylene (B1212753) group. fiveable.memdpi.com This combination allows for a variety of chemical reactions, including alkylations, condensations, and cyclizations, which are fundamental for the construction of complex molecular frameworks. fiveable.menih.gov The fluorinated analogues, such as ethyl 4,4-difluoro-3-oxobutanoate, combine the advantageous properties of fluorine with the synthetic flexibility of β-keto esters, making them powerful building blocks in medicinal chemistry and materials science. chemimpex.commdpi.com
Strategic Importance of this compound as a Key Synthetic Intermediate
The strategic importance of this compound lies in its utility as a precursor for introducing the difluoromethyl group (CHF2) into a wide array of molecular structures. The difluoromethyl group is a recognized bioisostere of a hydroxyl group, thiol, or amine, and its incorporation can lead to compounds with improved therapeutic properties.
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic drugs. chemimpex.com It is also used in the production of specialty agrochemicals where the fluorine content can enhance efficacy and stability. chemimpex.com For instance, it is an intermediate in the synthesis of β-alanine derived GABA-T antagonists and potassium channel activators. chemicalbook.com
One of the common synthetic routes to produce this compound involves the Claisen condensation of ethyl difluoroacetate (B1230586) with ethyl acetate (B1210297) using a base like sodium ethoxide. chemicalbook.com
Overview of Advanced Research Directions on this compound
Current research involving this compound and related fluorinated β-keto esters is focused on several key areas:
Asymmetric Synthesis: A major focus is on the development of catalytic, enantioselective methods to produce chiral molecules. This includes asymmetric fluorination and other transformations to create stereogenic centers with high enantiomeric excess. mdpi.comacs.org Such methods are critical for the synthesis of single-enantiomer drugs.
Novel Heterocycle Synthesis: The compound is extensively used in multicomponent reactions to build complex heterocyclic scaffolds. These structures are of great interest in medicinal chemistry due to their prevalence in biologically active molecules. Research focuses on developing efficient, one-pot syntheses of novel difluoromethyl-containing pyrans, pyridines, and other heterocycles.
Biocatalysis: Researchers are exploring the use of enzymes and whole microbial cells for the asymmetric reduction of this compound and its analogues. nih.govresearchgate.net Biocatalytic methods offer the potential for highly selective transformations under mild reaction conditions, presenting a green chemistry approach.
Development of New Reagents: The synthesis of novel difluoromethylating agents is an ongoing area of research. nih.govnih.gov While this compound is a building block, the development of more direct and efficient methods for introducing the difluoromethyl group remains a key objective.
Compound Properties
| Property | Value |
| CAS Number | 352-24-9 echemi.com |
| Molecular Formula | C6H8F2O3 echemi.com |
| Molecular Weight | 166.12 g/mol echemi.com |
| Density | 1.191 g/cm³ echemi.com |
| Boiling Point | 162 °C echemi.com |
| Melting Point | -46 °C chemicalbook.com |
| Flash Point | 55.7 °C echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4-difluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDPWKVOPADMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059851 | |
| Record name | Ethyl 4,4-difluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352-24-9 | |
| Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4,4-difluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4-difluoro-3-oxobutyrate | |
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Advanced Synthetic Methodologies for Ethyl 4,4 Difluoro 3 Oxobutanoate and Its Derivatives
Established Synthetic Pathways for β-Keto Esters
The synthesis of β-keto esters is a cornerstone of organic chemistry, with several well-established methods being adapted for the preparation of fluorinated analogues like ethyl 4,4-difluoro-3-oxobutanoate.
Modified Claisen Condensation Approaches
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that utilizes the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.orglibretexts.orgmasterorganicchemistry.com In a typical Claisen condensation, one ester acts as a nucleophile after deprotonation at the α-carbon, while the second ester serves as the electrophile. libretexts.orglibretexts.org A key requirement is the use of an alkoxide base that corresponds to the alcohol portion of the ester to prevent unwanted transesterification side reactions. libretexts.orglibretexts.org
For the synthesis of this compound, a "crossed" Claisen condensation is employed, which involves two different esters. libretexts.orglibretexts.org Specifically, the reaction occurs between ethyl difluoroacetate (B1230586) and ethyl acetate (B1210297). Several variations of this approach have been documented, primarily differing in the choice of base and reaction conditions.
One common method involves the use of sodium ethoxide as the base. In a representative procedure, ethyl acetate is treated with sodium ethoxide, and then ethyl difluoroacetate is added to the resulting suspension. chemicalbook.com The reaction mixture is heated to drive the condensation, followed by an acidic workup to yield the desired product. chemicalbook.com This process has been reported to achieve high yields, with one instance citing a yield of 95.6% based on the amount of ethyl difluoroacetate used. chemicalbook.com
Another established protocol uses sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF). google.com In this case, sodium hydride is added to THF, followed by the slow addition of a mixture of ethyl difluoroacetate and ethyl acetate. google.com This method has been reported to produce this compound with a yield of 71.2%. google.com However, a significant drawback of this approach can be the formation of ethyl acetoacetate (B1235776) as a byproduct, which can be difficult to separate from the desired difluorinated product. google.com
A titanium-mediated crossed-Claisen condensation represents a more specialized modification, using a combination of titanium tetrachloride (TiCl₄), tri-n-butylamine (Bu₃N), and N-methylimidazole to promote the reaction between carboxylic esters and acid chlorides, yielding various β-keto esters with high selectivity. acs.org While not explicitly detailed for this compound in the provided context, this highlights the ongoing evolution of Claisen-type reactions.
| Base | Reactants | Solvent | Yield | Reference |
| Sodium Ethoxide | Ethyl difluoroacetate, Ethyl acetate | None (Ethyl acetate as reactant and solvent) | 95.6% | chemicalbook.com |
| Sodium Hydride | Ethyl difluoroacetate, Ethyl acetate | Tetrahydrofuran (THF) | 71.2% | google.com |
Reformatsky Reaction-Mediated Syntheses of α-Fluoro-β-Keto Esters
The Reformatsky reaction is another classical method for forming carbon-carbon bonds, typically involving the reaction of an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. byjus.comyoutube.compsiberg.com The key step is the insertion of zinc into the carbon-halogen bond of the α-haloester, creating an organozinc intermediate known as a Reformatsky enolate. youtube.compsiberg.com This enolate is stable enough to be commercially available and is less reactive than lithium enolates, which helps prevent side reactions. byjus.comyoutube.com The reaction culminates in the formation of a β-hydroxy ester after an acidic workup. byjus.com
While the classic Reformatsky reaction yields β-hydroxy esters, modifications of this reaction can be applied to the synthesis of β-keto esters. For the synthesis of ethyl 4,4-difluoroacetoacetate, a process involving the reaction of ethyl difluoroacetate with ethyl bromoacetate (B1195939) in the presence of zinc has been reported. google.com This approach, however, has been noted to suffer from low yields. google.com
The primary application of the Reformatsky reaction in the context of fluorinated esters is the synthesis of α-fluoro-β-hydroxy esters, which are valuable chiral building blocks. rsc.org For instance, an enantioselective Reformatsky-type reaction of ethyl iodofluoroacetate with ketones has been developed using diethylzinc (B1219324) and a chiral ligand, achieving high diastereoselectivities and excellent enantioselectivities. rsc.org Although this specific reaction produces an α-fluoro-β-hydroxy ester rather than a β-keto ester, subsequent oxidation of the resulting secondary alcohol could theoretically provide access to the corresponding β-keto ester.
Development of Novel Synthetic Routes to this compound
Research into the synthesis of this compound has also focused on developing more efficient and selective catalytic methods.
Catalytic Syntheses of this compound
Metal-catalyzed and mediated reactions play a crucial role in modern organic synthesis. In the context of producing this compound, the bases used in the Claisen condensation, such as sodium ethoxide and sodium hydride, can be considered catalysts in a broader sense as they facilitate the reaction. chemicalbook.comgoogle.com
More direct examples of metal-catalyzed pathways include the zinc-mediated Reformatsky reaction mentioned previously. google.com Furthermore, advancements in aza-Reformatsky reactions, which involve the addition of Reformatsky reagents to imines, have utilized copper (CuCl, CuBr) and rhodium (RhCl(PPh₃)₃) compounds to mediate the reaction and influence its stereoselectivity. beilstein-journals.org While these examples focus on the synthesis of β-amino esters, they demonstrate the potential for various metals to catalyze reactions involving fluorinated ester enolates.
A patent describes a three-stage process starting from 4-chloro-4,4-difluoroacetoacetic acid ethyl ester, which is first reacted with a trialkyl phosphite, then with an amine, and finally hydrolyzed in the presence of an acid to produce ethyl 4,4-difluoroacetoacetate. google.com This multi-step sequence relies on transformations involving phosphorus and acid catalysis rather than direct metal catalysis for the key bond formations.
| Metal/Mediator | Reaction Type | Substrates | Product Type | Reference |
| Sodium Ethoxide | Claisen Condensation | Ethyl difluoroacetate, Ethyl acetate | β-Keto Ester | chemicalbook.comgoogle.com |
| Sodium Hydride | Claisen Condensation | Ethyl difluoroacetate, Ethyl acetate | β-Keto Ester | google.comgoogle.com |
| Zinc (Zn) | Reformatsky Reaction | Ethyl difluoroacetate, Ethyl bromoacetate | β-Keto Ester | google.com |
| Titanium (TiCl₄) | Crossed-Claisen Condensation | Carboxylic esters, Acid chlorides | β-Keto Ester | acs.org |
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. While specific organocatalytic routes for the direct synthesis of this compound are not extensively detailed in the provided search results, related reactions suggest their feasibility. For example, in reactions involving the structurally similar ethyl 4,4,4-trifluoro-3-oxobutanoate, organocatalysts like piperidine (B6355638) and triethylamine (B128534) (NEt₃) have been effectively used. researchgate.net These catalysts have been shown to promote reactions with arylidenemalononitriles to form complex heterocyclic products. researchgate.net The use of such amine-based catalysts highlights a potential avenue for developing organocatalytic Claisen-type or other condensation reactions for the synthesis of this compound.
Biocatalytic Transformations and Stereoselective Reductions
While direct biocatalytic studies on this compound are not extensively detailed in the provided research, significant work on structurally similar halogenated β-keto esters demonstrates the potential of this approach. Research into the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE), a close analog, provides a strong model for the potential biocatalytic transformation of its difluorinated counterpart.
Microorganisms and their enzymes are pivotal in these transformations, offering high enantioselectivity for producing chiral alcohols, which are valuable building blocks in pharmaceuticals.
Key Research Findings on Analogs:
Engineered E. coli: A notable study utilized Escherichia coli cells engineered to co-express both an aldehyde reductase gene from Sporobolomyces salmonicolor and a glucose dehydrogenase (GDH) gene from Bacillus megaterium. nih.gov This whole-cell catalyst system was highly effective for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. nih.gov The system's design allows for in-situ regeneration of the NADPH cofactor, making it efficient and practical for large-scale synthesis. nih.gov In an optimized organic solvent-water two-phase system, a high molar yield of 94.1% and an excellent optical purity of 91.7% enantiomeric excess (e.e.) were achieved. nih.gov
Fungal Reductions: Various fungi have been screened for their ability to stereoselectively reduce ethyl 4-chloro-3-oxobutanoate. nih.gov A study involving eight fungal strains from four genera found that all demonstrated a preference for producing the (S)-enantiomer. nih.gov Cylindrocarpon sclerotigenum IFO 31855 was identified as the most effective, providing the highest yield and an exceptional optical purity of over 99% e.e. nih.gov Further investigation showed that both cell-free extracts and acetone-dried cells of this fungus could effectively carry out the reduction in the presence of NADPH. nih.gov
These studies on chloro-analogs highlight the feasibility and potential of using biocatalytic methods to achieve highly stereoselective reductions of halogenated β-keto esters.
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming for processes that are more efficient, use less hazardous materials, and are more environmentally benign. A key method for its synthesis involves a Claisen condensation reaction between ethyl difluoroacetate and ethyl acetate. chemicalbook.com
A high-yield synthesis reported involves reacting ethyl acetate with sodium ethoxide, followed by the addition of ethyl difluoroacetate. chemicalbook.com The reaction mixture is heated, and after workup with sulfuric acid, the desired product is obtained in a yield of 95.6%. chemicalbook.com This high efficiency is a core principle of green chemistry, as it maximizes the conversion of raw materials into the final product.
Further advancements in sustainable synthesis focus on the catalysts and reaction conditions for derivatives. A patented method for synthesizing ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate, a direct derivative, exemplifies green principles. google.com
Green Synthesis of a Key Derivative:
Catalyst: The method employs an immobilized composite metal compound on a polycarbonate catalyst. google.com This heterogeneous catalyst is advantageous because it has high catalytic activity and stability. google.com
Recyclability: Crucially, the catalyst can be easily recovered by simple filtration after the reaction and reused, which reduces waste and cost. google.com
Solventless Conditions: The process avoids the use of acetic anhydride (B1165640), a corrosive and hazardous reagent often used in similar reactions. google.com
Efficiency: This method improves the reaction yield and rate while simplifying the operational workflow, as it does not require a desolventizing step. google.com
This approach, by eliminating hazardous solvents and enabling catalyst recycling, significantly reduces the environmental impact and production cost, aligning perfectly with the principles of sustainable chemistry. google.com
Synthetic Preparation of Structurally Related Difluorinated β-Keto Esters
The core structure of this compound serves as a foundational scaffold for creating a variety of structurally related difluorinated β-keto esters. These derivatives are synthesized by introducing different functional groups, which modifies their chemical properties and potential applications.
Ethyl 2-(Ethoxymethylene)-4,4-Difluoro-3-Oxobutanoate Synthesis
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is a significant derivative used as an intermediate, particularly in the synthesis of pesticides. Its synthesis typically starts from this compound.
A highly efficient and green synthetic method involves the reaction of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate. google.com This reaction is catalyzed by a recyclable immobilized composite metal compound on a polycarbonate support. google.com The process is conducted at temperatures between 80-110 °C for 1-5 hours. google.com This method is noted for its high yield, reduced side reactions, and simplified purification, as the catalyst is easily filtered off. google.com
| Reactants | Catalyst | Conditions | Product |
| Ethyl 4,4-difluoroacetoacetate, Triethyl orthoformate | Immobilized composite metal polycarbonate catalyst | 80-110 °C, 1-5 h | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate |
Table 1: Synthesis of Ethyl 2-(Ethoxymethylene)-4,4-Difluoro-3-Oxobutanoate. google.com
Preparation of Halogenated this compound Analogs
Introducing additional halogen atoms to the this compound structure creates analogs with distinct reactivity.
One such analog is ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate . smolecule.com Its synthesis involves reacting this compound with bromine, often in the presence of ethanol (B145695) and potentially a Lewis acid catalyst to facilitate both bromination and ethoxylation. smolecule.com The resulting bromo-derivative is a versatile intermediate for further substitution reactions. smolecule.com
Another relevant halogenated compound is 4-chloro-4,4-difluoroacetoacetic acid ethyl ester . This compound is not typically synthesized from this compound but serves as a key starting material in an alternative, multi-step synthesis pathway to produce it. google.com This process involves reaction with a trialkyl phosphite, followed by reaction with an amine to form an enamine, and subsequent hydrolysis to yield the final product. google.com
| Halogenated Analog | Starting Material(s) | Key Reagents |
| Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | This compound | Bromine, Ethanol |
| This compound (via halogenated route) | 4-chloro-4,4-difluoroacetoacetic acid ethyl ester | Trialkyl phosphite, Amine, Acid |
Table 2: Preparation of Halogenated Analogs. smolecule.comgoogle.com
Reactivity Profiles and Mechanistic Investigations of Ethyl 4,4 Difluoro 3 Oxobutanoate
Chemical Transformations Involving the Ketone Moiety
The ketone moiety in ethyl 4,4-difluoro-3-oxobutanoate is a key functional group that participates in a variety of chemical transformations. The electron-withdrawing nature of the adjacent difluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This enhanced reactivity allows for a range of reactions, including reductions, additions, and condensations, which are fundamental to the construction of more complex fluorinated molecules.
One of the primary transformations of the ketone group is its reduction to a secondary alcohol. This can be achieved using various reducing agents, providing access to chiral or achiral difluorinated alcohol derivatives. These alcohols are important intermediates in the synthesis of biologically active compounds.
Furthermore, the ketone can undergo addition reactions with various nucleophiles. For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, can introduce new carbon-carbon bonds at the carbonyl carbon. These reactions are crucial for elaborating the carbon skeleton and creating more complex structures.
Condensation reactions involving the ketone moiety are also prevalent. For example, reactions with amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These derivatives can then undergo further transformations, such as cyclization or reduction, to generate a variety of nitrogen-containing heterocyclic compounds. The reactivity of the ketone is often modulated by the choice of catalyst and reaction conditions, allowing for selective transformations.
Reactions at the Active Methylene (B1212753) Center of this compound
The methylene group situated between the ketone and the ester functionalities in this compound is an active methylene center. The flanking electron-withdrawing groups increase the acidity of the methylene protons, facilitating their removal by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Alkylation and acylation reactions at this active methylene center are common transformations. These reactions typically proceed via the enolate intermediate, which can be generated using a suitable base. The enolate then reacts with electrophiles such as alkyl halides or acyl chlorides to introduce new substituents at the C2 position. These reactions are instrumental in building molecular complexity and are frequently employed in the synthesis of substituted β-keto esters.
The active methylene center is also crucial for its participation in various condensation reactions. For instance, the Knoevenagel condensation involves the reaction of the active methylene compound with an aldehyde or ketone in the presence of a weak base. This reaction leads to the formation of a new carbon-carbon double bond and is a key step in the synthesis of various unsaturated compounds and heterocyclic systems. Similarly, Michael additions, where the enolate adds to an α,β-unsaturated carbonyl compound, are also a common application of the reactivity of this center.
The versatility of the active methylene group is further demonstrated in its use in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are highly efficient and atom-economical, making them attractive in modern organic synthesis.
Cyclization and Heterocycle Formation via this compound
This compound is a key precursor for the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both an electrophilic ketone and a nucleophilic active methylene center, allows it to participate in various cyclization reactions to form stable ring systems. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.
Synthesis of Pyran and Piperidine (B6355638) Derivatives
The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (B128534) in ethanol (B145695) at room temperature yields both 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net The ratio of these products is dependent on the specific substrates and the solvent used. researchgate.net Further refluxing of the piperidine derivatives with a catalytic amount of triethylamine in ethanol can lead to the formation of 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives in moderate to good yields. researchgate.net The synthesis of pyran derivatives can also be achieved through the reaction of α,α′-bis(substituted-benzylidene) cycloalkanones and malononitrile (B47326) using piperazine (B1678402) as a catalyst under reflux conditions. researchgate.net
| Reactants | Catalyst/Solvent | Products |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate, Arylidenemalononitriles | Triethylamine / Ethanol | 2-Trifluoromethyl-3,4-dihydro-2H-pyran derivatives, 2-(Trifluoromethyl)piperidine derivatives |
| 2-(Trifluoromethyl)piperidine derivatives | Triethylamine / Ethanol (reflux) | 2-Trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives |
| α,α′-Bis(substituted-benzylidene) cycloalkanones, Malononitrile | Piperazine (reflux) | 4H-Pyran derivatives |
Formation of Furan (B31954) and Benzochromene Scaffolds
The synthesis of highly functionalized furan derivatives can be achieved through a one-step reaction involving Michael acceptors, tributylphosphine, and acyl chlorides at room temperature. organic-chemistry.org This process is believed to proceed through an intramolecular Wittig-type reaction with phosphorus ylides as intermediates. organic-chemistry.org Another method involves the copper(I)-catalyzed coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds, such as 1,3-dicarbonyl compounds, to produce 2,3,5-trisubstituted furans with the assistance of a base. organic-chemistry.org
Condensation of 3-formylchromone with ethyl acetoacetate (B1235776) or ethyl benzoylacetate in a sodium acetate-acetic anhydride (B1165640) medium serves as an intermediate step for the synthesis of diethyl 5-(2-hydroxybenzoyl)-2-methylisophtalate. nih.gov This reaction involves an initial condensation followed by a Michael addition of a second molecule of ethyl acetoacetate and subsequent rearrangement. nih.gov
| Reactants | Reagents/Conditions | Products |
| Michael acceptors, Acyl chlorides | Tributylphosphine | Highly functionalized furans |
| gem-Difluoroalkenes, Active methylene carbonyl compounds | CuI, Base | 2,3,5-Trisubstituted furans |
| 3-Formylchromone, Ethyl acetoacetate/Ethyl benzoylacetate | Sodium acetate (B1210297), Acetic anhydride | Diethyl 5-(2-hydroxybenzoyl)-2-methylisophtalate |
Spirocyclohexane and Oxa-diazaspiro Undecane Syntheses
The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with 2-arylidene-indane-1,3-diones in the presence of a catalytic amount of piperidine (10 mol%) can lead to the formation of fluorine-containing multiply substituted dispirocyclohexanes in good yields. researchgate.net The structures of these complex spirocyclic compounds have been confirmed by spectroscopic methods and, in some cases, by X-ray diffraction analysis. researchgate.net
Pyridine (B92270) and Quinoline (B57606) Derivative Formation
The synthesis of pyridine and quinoline derivatives can be achieved through various methods. For instance, heating a pyridine or quinoline compound with an aldehyde compound in the ionic liquid [Bmim]BF4 with [Hnhm]HSO4 as a catalyst results in the formation of pyridine and quinoline derivatives. google.com This method is notable for the recyclability of the ionic liquid and catalyst. google.com
Another approach involves the multicomponent reaction of aminopyrimidinones, dimedone, and aromatic aldehydes to synthesize pyrimido[4,5-b]quinolindione derivatives. nih.gov These can be further functionalized under Vilsmeier-Haack conditions to yield β-chlorovinylaldehyde products. nih.gov The Knorr quinoline synthesis, which involves the conversion of a β-ketoanilide to a 2-hydroxyquinoline (B72897) using sulfuric acid, is another established method. iipseries.org Additionally, 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives can be synthesized from the corresponding esters by hydrolysis with aqueous sodium hydroxide (B78521) or hydrochloric acid. nih.gov
| Starting Materials | Reagents/Conditions | Products |
| Pyridine/Quinoline compound, Aldehyde compound | [Bmim]BF4, [Hnhm]HSO4 (catalyst), Heat | Pyridine and Quinoline derivatives |
| Aminopyrimidinones, Dimedone, Aromatic aldehydes | Multicomponent reaction | Pyrimido[4,5-b]quinolindione derivatives |
| Pyrimido[4,5-b]quinolindione derivatives | Vilsmeier-Haack reagent (DMF/POCl3) | β-Chlorovinylaldehyde products |
| β-Ketoanilide | H2SO4 | 2-Hydroxyquinoline |
| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylate esters | 10% aq. NaOH or HCl (reflux) | 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids |
Multi-Component Reactions Utilizing this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. This compound has proven to be a versatile substrate in such reactions, leading to the efficient synthesis of diverse heterocyclic compounds.
One notable example involves the one-pot, three-component reaction between 1,3-cyclopentanedione, various arylaldehydes, and this compound. researchgate.net This reaction, catalyzed by ammonium (B1175870) acetate, proceeds via an initial Michael addition followed by an intramolecular cyclization to afford trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives in good yields. researchgate.net The efficiency of this process is influenced by the choice of catalyst and solvent. researchgate.net
In another application, the reaction of this compound with arylidenemalononitriles in the presence of a catalytic amount of triethylamine in ethanol at room temperature yields a mixture of 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine derivatives. researchgate.net The ratio of these products is dependent on the specific arylidenemalononitrile used and the reaction solvent. researchgate.net Further treatment of the piperidine derivatives with triethylamine in refluxing ethanol leads to the formation of 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives. researchgate.net
The versatility of this compound in MCRs is further highlighted by its reaction with 2-arylidene-indane-1,3-diones in the presence of piperidine as a catalyst. researchgate.net This transformation unexpectedly yields fluorine-containing, multiply substituted dispirocyclohexanes in good yields. researchgate.net A plausible reaction mechanism for the formation of these complex structures has been proposed. researchgate.net
Table 1: Examples of Multi-Component Reactions with this compound
| Reactants | Catalyst | Product Type | Ref. |
| 1,3-Cyclopentanedione, Arylaldehydes | NH4OAc | Trifluoromethylated Cyclopenta[b]pyran Derivatives | researchgate.net |
| Arylidenemalononitriles | NEt3 | 2-Trifluoromethyl-3,4-dihydro-2H-pyran and 2-(Trifluoromethyl)piperidine Derivatives | researchgate.net |
| 2-Arylidene-indane-1,3-diones | Piperidine | Dispirocyclohexanes | researchgate.net |
Stereoselective Transformations and Diastereocontrol in Reactions of this compound
The control of stereochemistry is a central theme in modern organic synthesis. The difluoromethyl group of this compound can significantly influence the stereochemical outcome of reactions, enabling the synthesis of chiral molecules with high levels of stereocontrol.
Enzyme-catalyzed asymmetric reduction of this compound provides a powerful method for accessing chiral building blocks. For instance, the reduction of the corresponding 4-chloro derivative, ethyl 4-chloro-3-oxobutanoate, using an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor in a diphasic system, yields ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess (86% ee) and in high molar yield (95.4%). nih.gov This enzymatic approach effectively overcomes issues of substrate instability and enzyme inhibition observed in aqueous systems. nih.gov
In non-enzymatic transformations, the inherent chirality of reactants or the use of chiral catalysts can direct the stereochemical course of reactions involving this compound. While specific examples focusing solely on the diastereocontrol of this compound are not extensively detailed in the provided search results, the principles of stereoselective synthesis are broadly applicable. For example, in a related system, the [4+3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate, promoted by sodium hydride, delivers benzindenoazepine derivatives with good yields and stereoselectivities. rsc.org This highlights the potential for achieving high levels of diastereocontrol in reactions involving similar β-oxoesters.
Mechanistic Studies and Reaction Pathway Elucidation
Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Key to its reactivity is the formation and subsequent reactions of its enolate.
The presence of α-hydrogens acidic enough to be removed by a base allows this compound to form a resonance-stabilized enolate anion. This enolate is a key reactive intermediate in many of its transformations. The generation and reactivity of this enolate are influenced by factors such as the base, solvent, cation, and temperature. princeton.edu
The lithium enolate of the related ethyl 4,4,4-trifluoro-3-oxobutanoate has been shown to undergo unusual reactions. researchgate.net For instance, its reaction with ammonium acetate leads to the formation of 4-amino-2,6-bis(trifluoromethyl)pyridine. researchgate.net This transformation is proposed to proceed through the initial formation of a triketone intermediate followed by cyclization and aromatization. researchgate.net
The regioselectivity of enolate formation is a critical aspect, especially in unsymmetrical ketones. ucsb.edu For β-dicarbonyl compounds like this compound, the enolate is readily formed. ucsb.edu The subsequent alkylation or acylation of this enolate is a fundamental C-C bond-forming strategy. The choice of reaction conditions can influence whether C-alkylation or O-alkylation occurs. princeton.edu
Catalysis plays a pivotal role in modulating the reactivity and selectivity of reactions involving this compound. Both acid and base catalysis are commonly employed.
In the context of multi-component reactions, bases like triethylamine and piperidine are used to generate the enolate of this compound, which then participates in subsequent Michael additions or other C-C bond-forming steps. researchgate.net The catalyst can also influence the reaction pathway, leading to different product distributions. researchgate.net
In a different type of transformation, carboxylate catalysts have been shown to be effective in promoting the O-silylative aldol (B89426) reaction of aldehydes with ethyl diazoacetate. nih.gov A proposed catalytic cycle involves a probase mechanism where the carboxylate facilitates proton transfer, leading to the formation of the key reactive species. nih.gov This type of catalysis demonstrates the subtle yet powerful role that catalysts can play in orchestrating complex reaction sequences.
The use of transition metal catalysts has also been explored. For example, CuO has been used to catalyze the 1,3-addition of diaryliodonium triflates to diazo esters, including a derivative of this compound, to form β-aryloxyl acrylates with excellent regioselectivity under mild conditions. researchgate.net
Applications of Ethyl 4,4 Difluoro 3 Oxobutanoate in Advanced Synthesis
Pharmaceutical and Medicinal Chemistry Applications
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Ethyl 4,4-difluoro-3-oxobutanoate serves as a key starting material for introducing the difluoromethyl group into a range of therapeutic agents.
Intermediate for Potassium Channel Activators
This compound is utilized as an intermediate in the synthesis of potassium channel activators. chemicalbook.comalfachemch.com These activators are a class of drugs that target potassium channels, which are crucial for regulating cellular membrane potential. By facilitating the opening of these channels, they can induce hyperpolarization, leading to various therapeutic effects. The synthesis of these complex molecules often involves leveraging the reactivity of the keto-ester portion of this compound to build the core scaffold of the final active pharmaceutical ingredient.
Precursor for β-Alanine Derived GABA-T Antagonists
The compound also plays a pivotal role as a precursor in the synthesis of β-alanine derived GABA-T (gamma-aminobutyric acid aminotransferase) antagonists. chemicalbook.com GABA-T is an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for treating conditions like epilepsy and other neurological disorders. The synthesis of these antagonists utilizes this compound to construct the fluorinated β-alanine backbone.
Synthesis of Fluorinated Amino Acids and Sphingolipid Derivatives
This compound is a valuable building block for the synthesis of fluorinated amino acids. daneshyari.com These unnatural amino acids, when incorporated into peptides or proteins, can confer unique structural and functional properties. For instance, a straightforward synthesis of γ,γ-difluorinated analogues of glutamic acid and glutamine has been achieved through a copper-mediated Michael addition of ethyl bromodifluoroacetate to N-protected α,β-unsaturated α-amino acid esters. researchgate.net Furthermore, a proline-based, sterically constrained analog of γ,γ-difluoroglutamic acid has also been prepared using this methodology. researchgate.net The introduction of the gem-difluoromethylene unit can act as a bioisosteric replacement for other chemical groups, potentially improving the metabolic stability and biological activity of the resulting molecules. researchgate.net
Role in Developing Novel Therapeutic Agents
The versatility of this compound extends to its role in the development of a broader range of novel therapeutic agents. chemicalbook.comxdbiochems.com The strategic incorporation of fluorine can lead to compounds with improved efficacy and pharmacokinetic profiles. Research is ongoing to explore its use in creating new drugs targeting various diseases. nih.gov For example, the development of novel anti-HCV agents has involved the synthesis of fluorinated nucleoside analogues, highlighting the importance of fluorinated building blocks in drug discovery. nih.gov
Agrochemical and Crop Protection Applications
Similar to its role in pharmaceuticals, the introduction of fluorine into agrochemicals can enhance their potency and selectivity. This compound serves as a key intermediate in the production of certain crop protection agents. alfachemch.com
Synthesis of 2-Arylpyrimidines as Herbicides
A significant application of this compound in the agrochemical sector is in the synthesis of 2-arylpyrimidines, which have shown promise as herbicidal agents. The synthesis involves the reaction of the difluoro-β-ketoester with an appropriate amidine to construct the pyrimidine (B1678525) ring. The presence of the difluoromethyl group in the final molecule is often crucial for its herbicidal activity.
Development of Advanced Pesticide Intermediates
The incorporation of fluorine atoms into active ingredients is a well-established strategy in the design of modern pesticides, often leading to enhanced efficacy, metabolic stability, and bioavailability. This compound is a key intermediate in this field, particularly for the synthesis of fungicides and herbicides. xdbiochems.comgoogle.com Its primary role is to serve as a precursor for difluoromethyl-substituted heterocyclic compounds, which form the core of many potent agrochemicals. google.com
Research has demonstrated that 4,4-difluoroacetoacetate esters are valuable for preparing difluoromethyl-substituted pyrazolylcarboxylic acid and thiazolylcarboxylic acid derivatives. google.com These derivatives are, in turn, precursors to active fungicidal agents. google.com The synthesis pathway often involves the reaction of the β-ketoester moiety in this compound with a hydrazine (B178648) compound to form a pyrazole (B372694) ring, a classic method known as the Knorr pyrazole synthesis. nih.gov The resulting difluoromethyl-pyrazole structure is a common motif in a number of commercial fungicides.
A representative synthetic pathway, analogous to those used for similar fluorinated building blocks, highlights the utility of this compound.
Table 1: Representative Synthesis of a Difluoromethyl-Pyrazole Intermediate
| Step | Reactants | Reagents/Conditions | Product | Purpose |
| 1 | This compound, Triethyl orthoformate | Acetic anhydride (B1165640), Reflux | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | Activation of the C2 position for cyclization. |
| 2 | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, Methylhydrazine | Ethanol (B145695), 60°C | Ethyl 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate | Formation of the core heterocyclic pyrazole ring. |
| 3 | Ethyl 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate, Hydrazine hydrate | Ethanol, Reflux | 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbohydrazide | Conversion of the ester to a hydrazide for further functionalization. |
This table illustrates a typical reaction sequence adapted from established syntheses of fluorinated pyrazoles.
The difluoroacetate (B1230586) moiety within the molecule provides unique reactivity that chemists can leverage to introduce specific functional groups essential for the desired biological activity in the final pesticide product. xdbiochems.com The synthesis of the parent compound itself can be achieved with high efficiency; for instance, a method involving the reaction of ethyl difluoroacetate with ethyl acetate (B1210297) in the presence of sodium ethoxide has been reported to yield this compound in 95.6%. chemicalbook.com
Contributions to Specialty Chemical Synthesis
Beyond agrochemicals, the distinct properties of this compound make it a valuable precursor in the synthesis of specialty chemicals, most notably for creating monomers used in the production of advanced fluorinated polymers.
Fluorinated polymers, or fluoropolymers, are a class of high-performance materials renowned for their exceptional properties. nih.gov These materials are critical in industries such as aerospace, chemical engineering, and microelectronics. nih.gov this compound serves as a foundational building block for synthesizing specific monomers that can be polymerized to create these advanced materials.
While not a monomer itself, its chemical structure can be modified through various organic reactions to produce polymerizable units. For example, the keto group can be reduced to a hydroxyl group, and the ester can be modified, leading to the formation of difluorinated diols or other functionalized molecules. These resulting monomers, containing the difluoro moiety, can then be incorporated into polymer chains through polymerization reactions.
The inclusion of such fluorinated precursors is essential for achieving the characteristic properties of high-performance fluoropolymers.
Table 2: Properties of Fluorinated Polymers Derived from Fluorinated Precursors
| Property | Description | Contribution of Fluorination |
| Thermal Stability | Resistance to degradation at high temperatures. | The high strength of the carbon-fluorine bond imparts excellent thermal resistance. nih.gov |
| Chemical Resistance | Inertness to a wide range of solvents and aggressive chemicals. nih.gov | The fluorine atoms create a protective sheath around the polymer backbone, preventing chemical attack. nih.gov |
| Low Surface Energy | Results in non-stick (hydrophobic and oleophobic) surfaces. nih.gov | The low polarizability of the C-F bond minimizes intermolecular forces, leading to low surface tension. |
| Low Refractive Index | Optical clarity and low light scattering. | The electronic properties of the fluorine atom contribute to a lower refractive index compared to non-fluorinated analogues. nih.gov |
| Weather Resistance | Stability against degradation by UV radiation and environmental factors. nih.gov | The inherent stability of the C-F bond provides long-term durability in outdoor applications. nih.gov |
The synthesis of fluoroelastomers, for example, often involves the polymerization of fluorinated olefins like vinylidene fluoride (B91410) (VDF) and hexafluoropropylene (HFP). nih.gov By using building blocks derived from this compound, it is possible to create novel monomers that can be copolymerized with these standard olefins to fine-tune the properties of the resulting polymer for specific high-performance applications, such as advanced sealing materials or coatings. nih.gov
Analytical and Spectroscopic Characterization Methodologies in Research on Ethyl 4,4 Difluoro 3 Oxobutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of ethyl 4,4-difluoro-3-oxobutanoate, providing detailed information about the carbon-hydrogen framework and the incorporated fluorine atoms.
A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provides unambiguous confirmation of the molecular structure of this compound. Each spectrum offers unique insights into the electronic environment of the respective nuclei.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. It would show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a singlet or a triplet (due to coupling with the adjacent fluorine atoms) for the methylene (B1212753) (-CH₂-) group adjacent to the ketone.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Signals corresponding to the carbonyl carbons (ketone and ester), the difluorinated carbon, the methylene carbon, and the two carbons of the ethyl group would be expected. The carbon signals are often split into multiplets due to coupling with adjacent fluorine atoms (C-F coupling). For instance, the signal for the carbon bonded to the two fluorine atoms would appear as a triplet. rsc.org
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly important for fluorinated compounds. For this compound, it would typically show a single signal, which would be a triplet due to coupling with the two protons on the adjacent methylene carbon. rsc.org The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment. rsc.org
Spectroscopic data are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F NMR. rsc.org
Table 1: Predicted NMR Data for this compound This table presents expected chemical shifts (δ) and multiplicities based on the compound's structure. Actual values may vary depending on the solvent and experimental conditions.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -O-CH₂-CH₃ | ~4.2 | Quartet (q) | ~7.1 |
| -CH₂-C(O)- | ~3.6 | Triplet (t) | JH-F ~4 | |
| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | ~7.1 | |
| ¹³C | Ester C=O | ~165 | Singlet (s) | - |
| Ketone C=O | ~195 | Triplet (t) | JC-F ~30-35 | |
| -CHF₂ | ~113 | Triplet (t) | JC-F ~240-250 | |
| -O-CH₂- | ~62 | Singlet (s) | - | |
| -CH₂-C(O)- | ~45 | Singlet (s) | - | |
| -CH₃ | ~14 | Singlet (s) | - |
| ¹⁹F | -CHF₂ | ~-125 | Triplet (t) | JF-H ~4 |
While this compound itself is achiral, it is a valuable precursor for synthesizing more complex, chiral molecules. When these synthetic pathways produce chiral alcohols, advanced NMR techniques are essential for determining their absolute configuration. Mosher ester analysis is a widely used method for this purpose. umn.edunih.gov
The technique involves reacting the chiral alcohol of unknown configuration with the two enantiomers of a chiral carboxylic acid, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), to form a pair of diastereomeric esters. umn.edunih.gov Because diastereomers have different physical properties, their ¹H NMR spectra will also differ. nih.gov
By comparing the chemical shifts (δ) of protons near the newly formed stereocenter in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined. nih.gov A systematic difference in chemical shifts (Δδ = δₛ - δᵣ) is observed for protons on either side of the ester linkage, allowing for reliable assignment of the stereocenter's configuration. nih.govnih.gov
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)) can measure mass with very high accuracy, typically to within 5 parts per million (ppm). nih.gov
This precision allows for the determination of a compound's elemental formula from its exact mass. The measured mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements. A close match between the experimental and theoretical mass confirms the molecular formula, distinguishing it from other compounds with the same nominal mass. rsc.orgnih.gov
Table 2: HRMS Data for this compound (C₆H₈F₂O₃)
| Ion Adduct | Theoretical Mass (m/z) |
|---|---|
| [M+H]⁺ | 167.0514 |
| [M+Na]⁺ | 189.0333 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing this compound in complex matrices, such as during reaction monitoring or purity analysis. waters.com
In an LC-MS system, the sample is first injected into a high-performance liquid chromatography (HPLC) column. The components of the mixture are separated based on their interactions with the stationary phase. sielc.com As each component, including the target compound, elutes from the column, it is introduced into the ion source of the mass spectrometer. The mass spectrometer then provides mass data for the separated compound. This method is highly sensitive and allows for the detection and quantification of the compound even at low concentrations. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While this compound is a liquid at room temperature, this technique is highly relevant for the structural analysis of its solid derivatives or related fluorinated compounds that can be crystallized. sigmaaldrich.comresearchgate.net
The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and stereochemistry, can be constructed. researchgate.net For novel or complex molecules synthesized from this compound, a crystal structure provides unequivocal proof of its molecular architecture.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 2,2-difluoro-6-phenylhexanoate |
| Tetramethylsilane (TMS) |
| Trichlorofluoromethane (CFCl₃) |
Chromatographic Techniques for Purity and Reaction Monitoring
Gas Chromatography (GC) Analysis
Gas chromatography (GC) is a well-established analytical method for the separation and analysis of volatile compounds that can be vaporized without decomposition. In the context of this compound, GC is frequently utilized to monitor the progress of its synthesis and to determine the purity of the final product.
Detailed Research Findings
While specific, detailed GC methods for this compound are not extensively published in peer-reviewed literature, its application is noted in patent documents and product specifications. For instance, in the synthesis of the compound via the Claisen condensation of ethyl difluoroacetate (B1230586) and ethyl acetate (B1210297), GC is the cited method for monitoring the reaction and quantifying the product yield. A patent describing this synthesis confirms the use of GC with an internal standard for quantification of the final product in the reaction mixture. Furthermore, commercial suppliers of this compound often specify a purity level of greater than 96.0%, as determined by GC analysis, underscoring the importance of this technique in quality control.
In a broader context, the analysis of related fluorinated β-keto esters by GC is common. These analyses typically employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used due to its general sensitivity to organic compounds. For more detailed structural elucidation of any separated components, GC is often coupled with mass spectrometry (GC-MS).
Given the absence of a specific published method for this compound, the following table presents typical GC parameters that would be suitable for the analysis of this compound, based on methods used for structurally similar fluorinated esters.
Interactive Data Table: Illustrative GC Parameters for Analysis of Fluorinated β-Keto Esters
| Parameter | Typical Value/Condition |
| Column | |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial: 60 °C, hold for 2 min |
| Ramp: 10 °C/min to 240 °C, hold for 5 min | |
| Carrier Gas | |
| Gas | Helium or Nitrogen |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection | |
| Mode | Split (e.g., 50:1) |
| Volume | 1 µL |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Challenges, Opportunities, and Future Perspectives in Ethyl 4,4 Difluoro 3 Oxobutanoate Research
Addressing Synthetic Challenges and Optimizing Reaction Efficiency
The synthesis of ethyl 4,4-difluoro-3-oxobutanoate has historically faced challenges related to yield and purity. Traditional methods, such as the Claisen condensation reaction using sodium hydride as a base, have proven to be inefficient. For instance, the reaction of ethyl difluoroacetate (B1230586) with ethyl acetate (B1210297) in the presence of sodium hydride results in a low yield of only 25%. A significant portion of the reaction leads to the formation of ethyl acetoacetate (B1235776) as a byproduct, which is difficult to separate from the desired difluorinated product. google.com
To overcome these limitations, research has focused on optimizing reaction conditions and reagents. A more effective approach involves the use of sodium ethoxide as the base. In a refined process, ethyl acetate is treated with sodium ethoxide, followed by the addition of ethyl difluoroacetate at a controlled temperature. This optimized method dramatically improves the reaction's efficiency, achieving yields as high as 95.6%. chemicalbook.com This enhancement not only makes the synthesis more economically viable but also simplifies the purification process by minimizing byproduct formation.
| Parameter | Traditional Method | Optimized Method |
| Base/Catalyst | Sodium Hydride | Sodium Ethoxide |
| Starting Materials | Ethyl difluoroacetate, Ethyl acetate | Ethyl difluoroacetate, Ethyl acetate |
| Reported Yield | 25% google.com | 95.6% chemicalbook.com |
| Key Challenges | Low yield, difficult separation of byproducts (e.g., ethyl acetoacetate). google.com | Requires careful temperature control during addition of reagents. chemicalbook.com |
Emerging Catalytic Systems for Enhanced Selectivity and Yield
The drive for greater efficiency and selectivity in organofluorine chemistry has spurred the development of advanced catalytic systems. These modern catalysts offer milder reaction conditions and greater control over chemical transformations.
Palladium-based catalysts have become instrumental in the synthesis of related gem-difluoro olefins. nih.gov For instance, palladium(II) catalysts facilitate the C-H functionalization of indole (B1671886) heterocycles with fluorinated diazoalkanes, providing a direct, one-step route to complex fluorinated structures under mild conditions. nih.gov Similarly, tetrakis(triphenylphosphine)palladium (B116648) has been used to catalyze the addition of iododifluoromethyl ketones to alkenes, a key step in creating α,α-difluoro ketones with high efficiency.
Biocatalysis , utilizing enzymes, represents a frontier in selective synthesis. While not yet documented specifically for the large-scale synthesis of this compound, enzymatic reductions of structurally similar ketoesters are highly successful. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding chiral alcohol, ethyl (S)-4-chloro-3-hydroxybutanoate, has been achieved with over 99% yield and greater than 99.9% enantiomeric excess using a reductase from a genetically engineered E. coli strain. nih.gov The use of aqueous-organic biphasic systems, such as water-octanol or water-n-butyl acetate, can further enhance these enzymatic reactions by overcoming substrate instability and improving product recovery. nih.govnih.gov These enzymatic methods, including those employing lipases and cytochrome P450s, are promising for producing highly pure, chiral fluorinated compounds. nih.gov
Visible-light photoredox catalysis is another emerging field that enables the synthesis of tri- and difluoromethoxylated compounds under exceptionally mild conditions. nih.gov This technique uses light to drive single-electron transfer (SET) processes, allowing for the formation of C-O and C-C bonds that would be difficult to achieve through traditional thermal methods. nih.gov
| Catalytic System | Example Application | Key Advantages |
| Palladium Catalysis | Synthesis of gem-difluoro olefins from fluorinated diazoalkanes. nih.gov | High efficiency, mild reaction conditions, enables direct one-step synthesis. nih.gov |
| Biocatalysis (Enzymes) | Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. nih.govnih.gov | Extremely high selectivity and yield, environmentally friendly (aqueous systems), mild conditions. nih.govnih.gov |
| Photoredox Catalysis | Synthesis of difluoromethoxylated compounds. nih.gov | Operates under mild conditions, enables novel bond formations via radical intermediates. nih.gov |
Expansion of Applications in New Chemical and Biological Domains
The primary value of this compound lies in its role as a versatile intermediate for introducing the difluoromethyl group into more complex molecules. The presence of fluorine atoms can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. chemimpex.comresearchgate.net
This makes it a highly sought-after building block in the pharmaceutical and agrochemical industries. chemimpex.com Specific applications include:
Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of various drug candidates. chemimpex.com Documented examples include its use in preparing potassium channel activators and β-alanine derived GABA-T antagonists. chemicalbook.com Its application extends to the development of novel anti-inflammatory and analgesic drugs. chemimpex.com
Agrochemical Synthesis : In the agrochemical sector, the introduction of fluorine can lead to pesticides and herbicides with greater potency and stability in the environment. chemimpex.com
The reactivity of its keto-ester group allows for a wide range of subsequent chemical transformations, making it a versatile tool for chemists to innovate and create more effective, targeted molecules in drug discovery and materials science. chemimpex.com
| Domain | Resulting Compound Class / Application | Reference |
| Pharmaceuticals | Potassium Channel Activators | chemicalbook.com |
| β-Alanine Derived GABA-T Antagonists | chemicalbook.com | |
| Anti-inflammatory and Analgesic Drugs | chemimpex.com | |
| Agrochemicals | Fluorinated Pesticides and Herbicides | chemimpex.com |
| Organic Synthesis | Versatile building block for complex fluorinated molecules | chemimpex.com |
Q & A
Basic: What are the key synthetic routes for ethyl 4,4-difluoro-3-oxobutanoate, and how can reaction efficiency be monitored?
This compound is synthesized via condensation of ethyl difluoroacetate with diketene or via Claisen-type reactions. A common method involves reacting ethyl difluoroacetate with triethyl orthoformate and methylhydrazine to form pyrazole intermediates . Reaction efficiency is monitored using gas chromatography (GC) to track reactant consumption and product formation, with purity thresholds ≥98% as per industrial standards . For reproducibility, ensure stoichiometric control of reagents like triethyl orthoformate and optimize reaction temperature (typically 60–80°C) to minimize side products like acetylacetic acid derivatives .
Advanced: How can factorial design optimize reaction conditions for synthesizing pyrazolecarboxamide derivatives from this compound?
A three-factor factorial design (e.g., temperature, catalyst loading, reaction time) can systematically optimize pyrazolecarboxamide synthesis. For example:
- Factors : Temperature (60–100°C), PEG-600 catalyst (5–15 mol%), time (4–12 hrs).
- Response variables : Yield (%) and purity (GC area%).
Data analysis via ANOVA identifies significant parameters. Evidence shows that PEG-600 as a phase-transfer catalyst improves yields to 59.6–91% by enhancing nucleophilic substitution efficiency . Advanced studies may incorporate response surface methodology (RSM) to model non-linear relationships and predict optimal conditions .
Basic: What analytical methods are recommended for quantifying this compound purity?
Gas chromatography (GC) with flame ionization detection (FID) is standard for purity analysis, using polar capillary columns (e.g., DB-WAX) to resolve impurities like acetylacetic acid esters . 1H NMR (δ 1.3 ppm for ethyl group, δ 4.2 ppm for -CH2F2) and 19F NMR (δ -120 to -125 ppm for CF2) confirm structural integrity . The CPCIF standard mandates ≤0.5% moisture (Karl Fischer titration) and ≥99.0% purity for industrial-grade material .
Advanced: How do electronic effects of the difluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing nature of the CF2 group increases the electrophilicity of the β-ketoester carbonyl, accelerating nucleophilic attack. Computational studies (e.g., DFT calculations) reveal reduced electron density at the carbonyl carbon (partial charge ~+0.45 vs. +0.32 in non-fluorinated analogs), favoring reactions with amines or hydrazines. Kinetic experiments show a 2–3× rate increase compared to ethyl acetoacetate in pyrazole cyclization . Advanced research may explore solvent effects (e.g., methanol vs. THF) on transition-state stabilization.
Basic: What safety protocols are critical when handling this compound in the lab?
- Storage : In airtight containers under nitrogen, away from ignition sources (flash point ~101°C) .
- PPE : Nitrile gloves, safety goggles, and fume hood use to prevent inhalation/contact.
- Spill management : Absorb with inert material (vermiculite) and neutralize with sodium bicarbonate .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced: How can contradictory fungicidal activity data for pyrazole derivatives of this compound be resolved?
Discrepancies in bioactivity (e.g., inhibition of Corynespora mazei vs. Pseudomonas syringae) may arise from:
- Pathogen-specific membrane permeability to the difluoromethyl group.
- Steric effects : Bulky substituents on the pyrazole ring may hinder target binding (e.g., fungal CYP51 vs. bacterial enzymes).
Methodological solutions:
Basic: What role does this compound play in agrochemical intermediate synthesis?
It serves as a precursor for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , a key intermediate in fungicides like fluopyram and fluxapyroxad. The synthesis involves cyclocondensation with methylhydrazine, followed by chlorination (SOCl2) and amidation with anilines . The CF2 group enhances metabolic stability and bioavailability in plant tissues .
Advanced: What strategies improve the enantiomeric purity of chiral derivatives synthesized from this compound?
- Chiral auxiliaries : Use (R)-phenylethylamine to resolve diastereomeric salts via crystallization .
- Asymmetric catalysis : Employ Evans oxazolidinones or Jacobsen’s thiourea catalysts in Michael additions.
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) achieves ≥99% ee for trifluoromethyl-hydroxybutanoate esters .
Basic: How is the shelf life of this compound determined under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) assess degradation via GC. The CPCIF standard requires ≤0.5% degradation products (e.g., ethyl 4,4-difluoroacetoacetate) after 12 months at 25°C . Moisture-sensitive degradation is mitigated by desiccants (silica gel) in packaging .
Advanced: Can computational QSAR models predict the bioactivity of novel this compound derivatives?
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and Fukui indices predict fungicidal activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
